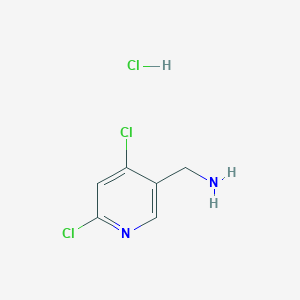

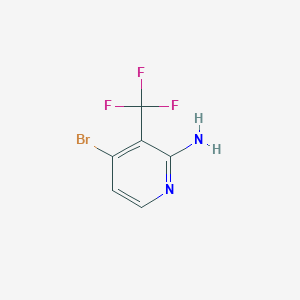

2-Amino-4-bromo-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

“2-Amino-4-bromo-3-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . They are primarily used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives has been a significant contributor to recent advances in the agrochemical, pharmaceutical, and functional materials fields . The development of fluorinated organic chemicals, which includes TFMP derivatives, is becoming an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives .Molecular Structure Analysis

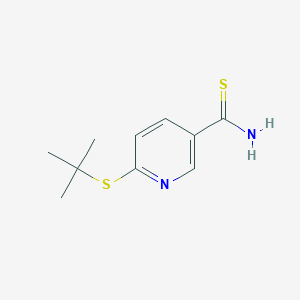

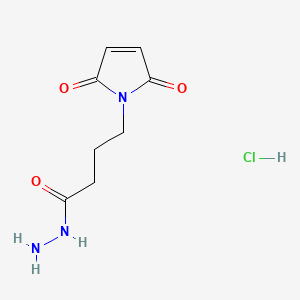

The molecular formula of “2-Amino-4-bromo-3-(trifluoromethyl)pyridine” is C6H4BrF3N2 . Its molecular weight is 241.01 g/mol . The InChI string representation of its structure is InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5 (11)4 (3)6 (8,9)10/h1-2H, (H2,11,12) .Chemical Reactions Analysis

“2-Amino-4-bromo-3-(trifluoromethyl)pyridine” is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-bromo-3-(trifluoromethyl)pyridine” include a molecular weight of 241.01 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 0, an Exact Mass of 239.95100 g/mol, a Monoisotopic Mass of 239.95100 g/mol, a Topological Polar Surface Area of 38.9 Ų, a Heavy Atom Count of 12, a Formal Charge of 0, and a Complexity of 161 .Wissenschaftliche Forschungsanwendungen

Functionalization and Synthesis

- Regioexhaustive Functionalization : 2-Bromo-4-(trifluoromethyl)pyridine and related compounds have been used in regioexhaustive functionalization, leading to the production of carboxylic acids, demonstrating its versatility in chemical synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

- Synthesis of Aminopyrroles : A strategy using trifluoromethyl-containing building blocks, like the related 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, was developed for preparing trifluoromethyl-substituted aminopyrroles (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Spectroscopic and Optical Studies

- Spectroscopic Characterization : Studies on 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, involved Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, contributing to the understanding of the structural and electronic properties of such molecules (Vural & Kara, 2017).

Antimicrobial and Biological Activities

- Antibacterial Properties : Derivatives of similar pyridine compounds have been evaluated for their in vitro antibacterial properties, indicating potential applications in pharmaceuticals and biomedicine (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Chemical Reactivity and Transformation

- Metalation and Carboxylation : 2-Bromo-4-(trifluoromethyl)pyridine has been used in selective metalation and carboxylation processes, showcasing its utility in organic synthesis (Schlosser & Marull, 2003).

Novel Synthetic Routes

- Synthesis of Substituted Pyridines : Innovative synthetic routes have been developed for producing 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines, underlining the compound's role in creating new molecular structures (Narsaiah, Sivaprasad, & Venkataratnam, 1994).

Hazard and Safety Studies

- Toxicity Profile : Though not directly related to 2-Amino-4-bromo-3-(trifluoromethyl)pyridine, a case study on 5-amino-2-(trifluoromethyl)pyridine poisoning provides insights into the safety and toxicity aspects of related compounds, which is crucial for handling and industrial applications (Tao, Shi, Han, Jian, & Li, 2022).

Zukünftige Richtungen

The future of TFMP derivatives, including “2-Amino-4-bromo-3-(trifluoromethyl)pyridine”, looks promising. Many novel applications of TFMP are expected to be discovered in the future . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .

Eigenschaften

IUPAC Name |

4-bromo-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZNMKDQXHRDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-3-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)

![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)